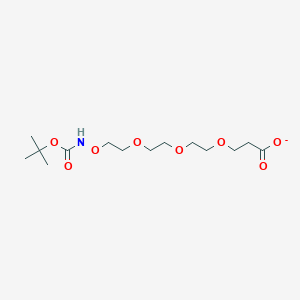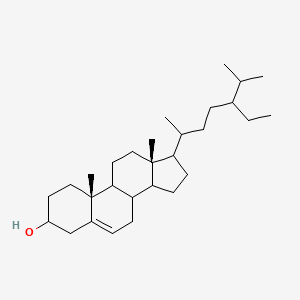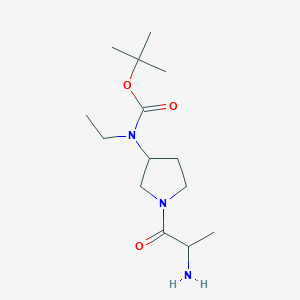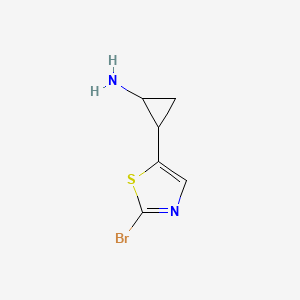
(1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is a synthetic organic compound that features a cyclopropane ring substituted with a bromo-thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Cyclopropanation: The brominated thiazole is reacted with a suitable cyclopropane precursor under basic conditions to form the cyclopropane ring.
Amination: Finally, the cyclopropane ring is aminated using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, reduction could yield a dehalogenated product, and substitution could yield a variety of substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds containing thiazole rings are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
作用機序
The mechanism of action of (1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(1S,2S)-rel-2-(2-Chloro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1S,2S)-rel-2-(2-Methyl-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a methyl group instead of bromine.
(1S,2S)-rel-2-(2-Phenyl-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of bromine.
Uniqueness
The uniqueness of (1S,2S)-rel-2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C6H7BrN2S |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2 |
InChIキー |
ZRHCYSZEBJVJGK-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CN=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
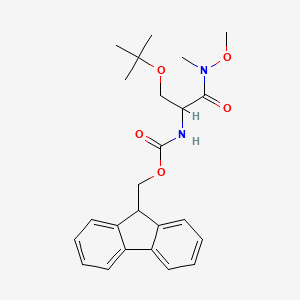
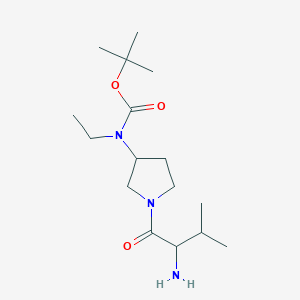
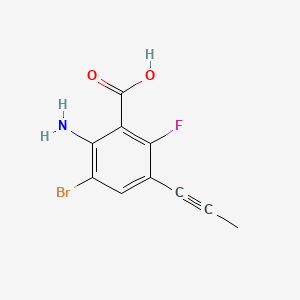
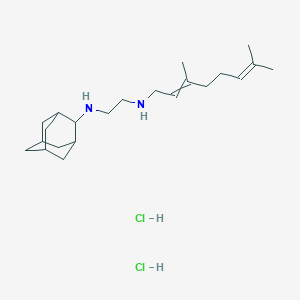
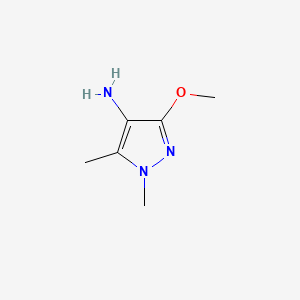

![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)

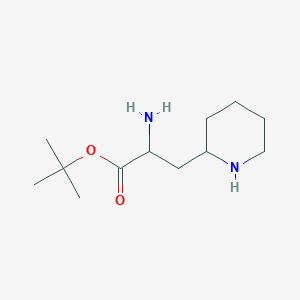
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
